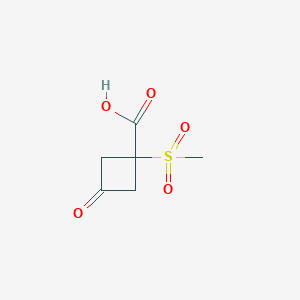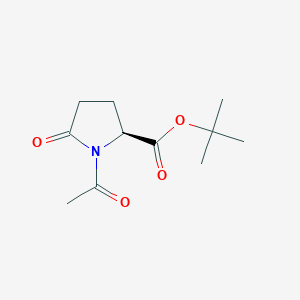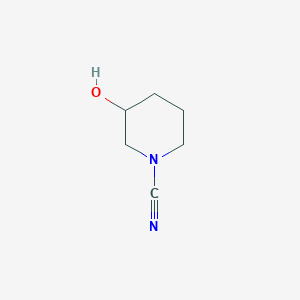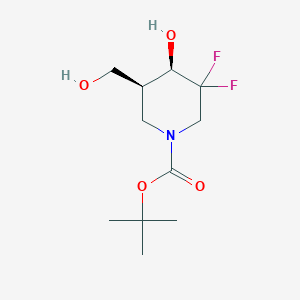
cis-tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The tert-butyl, difluoro, hydroxy, and hydroxymethyl groups are introduced through various substitution and addition reactions.
Final Coupling: The final step involves coupling the piperidine derivative with a carboxylate group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The difluoro groups can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
(4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in organic synthesis.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro groups may enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl groups can participate in hydrogen bonding. The piperidine ring provides structural stability and influences the compound’s overall conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: Lacks the (4R,5S) stereochemistry.
tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine: Lacks the carboxylate group.
tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: Lacks the tert-butyl group.
Uniqueness
The unique combination of functional groups and stereochemistry in (4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate distinguishes it from similar compounds
Eigenschaften
Molekularformel |
C11H19F2NO4 |
|---|---|
Molekulargewicht |
267.27 g/mol |
IUPAC-Name |
tert-butyl (4R,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-4-7(5-15)8(16)11(12,13)6-14/h7-8,15-16H,4-6H2,1-3H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
VPLQVCYHEZXTMT-JGVFFNPUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C(C1)(F)F)O)CO |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C(C1)(F)F)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072838.png)
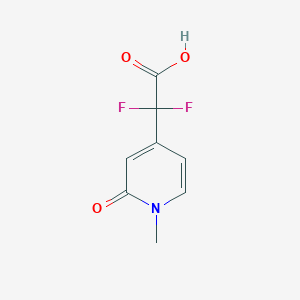
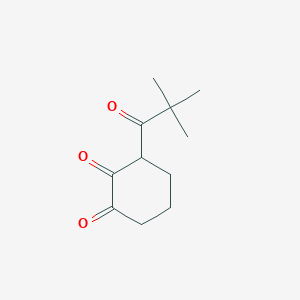

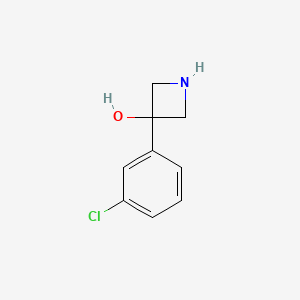



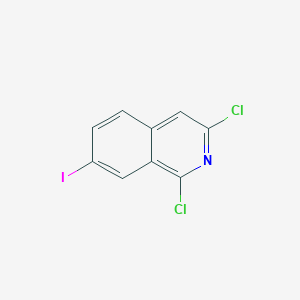
![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)

